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1-(2-Chloro-4-iodophenyl)ethan-1-one
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Overview
Description
1-(2-Chloro-4-iodophenyl)ethan-1-one is an organic compound with the molecular formula C8H6ClIO. It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and iodine atoms at the 2 and 4 positions, respectively.
Preparation Methods
The synthesis of 1-(2-Chloro-4-iodophenyl)ethan-1-one typically involves halogenation reactions. One common method is the Friedel-Crafts acylation of 2-chloro-4-iodobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial production methods may involve similar halogenation techniques but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
1-(2-Chloro-4-iodophenyl)ethan-1-one undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol or oxidized to a carboxylic acid using reagents like sodium borohydride (NaBH4) or potassium permanganate (KMnO4), respectively.
Major products formed from these reactions include substituted phenyl ethanones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Reactivity
1-(2-Chloro-4-iodophenyl)ethan-1-one is characterized by its electrophilic and nucleophilic reactivity due to the presence of halogen substituents. Key reactions include:
- Electrophilic Substitution : The compound can undergo electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the chlorine and iodine atoms.
- Nucleophilic Substitution : The iodine atom can be replaced by nucleophiles such as amines or thiols.
- Redox Reactions : The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid using various reagents.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It is used to create more complex molecules, particularly in the pharmaceutical industry. For instance, it can be utilized in the synthesis of:
- Pharmaceuticals : Derivatives of this compound are investigated for their potential therapeutic effects, including antimicrobial and anticancer activities.
- Agrochemicals : Its derivatives are also explored for use in agricultural chemicals.
Medicinal Chemistry
Research has indicated that derivatives of this compound exhibit significant biological activities. Notable findings include:
-
Antimicrobial Activity : Several studies have demonstrated that certain derivatives possess strong antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli.
Bacterial Strain MIC (μg/mL) Staphylococcus aureus 6.25 Escherichia coli 12.5 -
Anticancer Activity : Cytotoxicity assays on human cancer cell lines have shown promising results, indicating that some derivatives can inhibit cell proliferation effectively.
Cell Line IC50 (μM) MCF-7 (Breast Cancer) 8.0 HeLa (Cervical Cancer) 5.0
Material Science
In material science, this compound is explored for its potential in developing novel materials with specific electronic and optical properties. Its unique structure allows for modifications that can enhance material performance in various applications.
Case Study 1: Synthesis of Antimicrobial Agents
A study focused on synthesizing antimicrobial agents from this compound derivatives highlighted their effectiveness against resistant bacterial strains. The researchers modified the compound's structure by substituting different functional groups, leading to enhanced activity.
Case Study 2: Anticancer Drug Development
Another significant research project investigated the anticancer potential of derivatives derived from this compound. The study involved testing various modifications on cancer cell lines, revealing that specific substitutions led to increased cytotoxicity and selectivity towards cancer cells compared to normal cells.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-iodophenyl)ethan-1-one in biological systems involves its interaction with cellular targets through electrophilic and nucleophilic reactions. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, potentially leading to changes in their structure and function . The presence of halogen atoms enhances its reactivity and ability to penetrate biological membranes .
Comparison with Similar Compounds
1-(2-Chloro-4-iodophenyl)ethan-1-one can be compared with other halogenated acetophenones, such as:
1-(4-Iodophenyl)ethanone: Lacks the chlorine atom, which may result in different reactivity and biological activity.
1-(2-Chloro-4-bromophenyl)ethanone: Substitutes iodine with bromine, potentially altering its chemical properties and applications.
1-(2,4-Dichlorophenyl)ethanone: Contains two chlorine atoms instead of iodine, which may affect its electrophilic substitution reactions and biological interactions.
Properties
IUPAC Name |
1-(2-chloro-4-iodophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMZQQLTIPPJNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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